molecular formula C8H10N2O B155408 N'-Hydroxy-3-methylbenzenecarboximidamide CAS No. 40067-82-1

N'-Hydroxy-3-methylbenzenecarboximidamide

Cat. No.: B155408
CAS No.: 40067-82-1
M. Wt: 150.18 g/mol
InChI Key: KJMNPGUHEUTHMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-3-methylbenzenecarboximidamide typically involves the reaction of 3-methylbenzenecarboximidamide with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants .

Industrial Production Methods

In industrial settings, the production of N’-Hydroxy-3-methylbenzenecarboximidamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization .

Mechanism of Action

The mechanism of action of N’-Hydroxy-3-methylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

CAS No.

40067-82-1

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N'-hydroxy-3-methylbenzenecarboximidamide

InChI

InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(9)10-11/h2-5,11H,1H3,(H2,9,10)

InChI Key

KJMNPGUHEUTHMR-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N\O)/N

SMILES

CC1=CC(=CC=C1)C(=NO)N

Canonical SMILES

CC1=CC(=CC=C1)C(=NO)N

Pictograms

Irritant

Synonyms

m-Tolylamideoxime

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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